1-[2-(1H-imidazol-5-ylsulfonylamino)ethyl]-3-propan-2-ylurea
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Overview
Description
1-[2-(1H-imidazol-5-ylsulfonylamino)ethyl]-3-propan-2-ylurea is a synthetic organic compound featuring an imidazole ring, a sulfonyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1H-imidazol-5-ylsulfonylamino)ethyl]-3-propan-2-ylurea typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under nickel-catalyzed conditions.
Sulfonylation: The imidazole ring is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.
Urea Formation: The final step involves the reaction of the sulfonylated imidazole with isopropyl isocyanate to form the urea derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1H-imidazol-5-ylsulfonylamino)ethyl]-3-propan-2-ylurea can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
1-[2-(1H-imidazol-5-ylsulfonylamino)ethyl]-3-propan-2-ylurea has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involving the imidazole ring.
Materials Science: The compound can be incorporated into polymers to enhance their thermal and mechanical properties.
Biological Studies: It can serve as a probe to study the role of sulfonyl and urea groups in biological systems.
Mechanism of Action
The mechanism of action of 1-[2-(1H-imidazol-5-ylsulfonylamino)ethyl]-3-propan-2-ylurea involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the sulfonyl and urea groups can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex and modulating enzyme activity.
Comparison with Similar Compounds
- 1-[2-(1H-imidazol-4-ylsulfonylamino)ethyl]-3-propan-2-ylurea
- 1-[2-(1H-imidazol-2-ylsulfonylamino)ethyl]-3-propan-2-ylurea
Comparison:
- Structural Differences: The position of the sulfonylamino group on the imidazole ring can significantly affect the compound’s reactivity and binding affinity to molecular targets.
- Unique Properties: 1-[2-(1H-imidazol-5-ylsulfonylamino)ethyl]-3-propan-2-ylurea is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-[2-(1H-imidazol-5-ylsulfonylamino)ethyl]-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O3S/c1-7(2)14-9(15)11-3-4-13-18(16,17)8-5-10-6-12-8/h5-7,13H,3-4H2,1-2H3,(H,10,12)(H2,11,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKSNFXEVCMFJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCCNS(=O)(=O)C1=CN=CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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